N-(2,4-difluorophenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-(2,4-difluorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development .
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline.
Reaction with Thiourea: This intermediate is then reacted with thiourea in absolute ethanol under reflux conditions for 4 hours.
Filtration and Reflux: The reaction mixture is filtered while hot, and the obtained solid is refluxed with 10% NaOH for 0.5 hours.
Acidification: The mixture is then acidified with 4 N HCl to obtain the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of alternative solvents and reagents to improve the efficiency of the process .
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-(2,4-difluorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of other heterocyclic compounds with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets, such as the A2B adenosine receptor . By binding to this receptor, the compound can inhibit its activity, leading to a reduction in tumor growth and metastasis . Additionally, the compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as :
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the same core structure but lacks the 2,4-difluorophenyl and ethyl substituents.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: This derivative contains a thiol group, which can enhance its binding affinity to certain biological targets.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a similar triazole ring but differ in the quinoxaline moiety, leading to different biological activities.
The uniqueness of N-(2,4-difluorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine lies in its specific substituents, which enhance its biological activity and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C17H13F2N5 |
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Molecular Weight |
325.31 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C17H13F2N5/c1-2-15-22-23-17-16(20-12-8-7-10(18)9-11(12)19)21-13-5-3-4-6-14(13)24(15)17/h3-9H,2H2,1H3,(H,20,21) |
InChI Key |
UCFLPTQGSZTVGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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